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Compound of Interest

Compound Name: Dermaseptin-J7

Cat. No.: B1577005

Get Quote

Executive Summary Dermaseptin-B2 (Drs B2), also identified in literature as Adenoregulin, is a

33-residue cationic antimicrobial peptide (AMP) isolated from the skin secretions of the

Amazonian tree frog Phyllomedusa bicolor. It represents a paradigm of the

-helical amphipathic peptide family, exhibiting potent broad-spectrum activity against bacteria,
fungi, protozoa, and specific tumor cell lines (e.g., PC3 prostate cancer cells).

This guide deconstructs the primary structure of Drs B2, analyzing how its specific amino acid

sequence dictates its "helix-hinge-helix" conformational dynamics and subsequent membrane-

lytic mechanism. It is designed for researchers requiring high-fidelity structural data and

validated protocols for synthesis and characterization.

Part 1: Sequence Identity & Physicochemical Profile
The biological activity of Dermaseptin-B2 is encoded within its primary sequence. Unlike rigid

globular proteins, Drs B2 is an intrinsically disordered peptide in aqueous solution that

undergoes a structural metamorphosis upon interaction with lipid environments.
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The peptide consists of 33 amino acids with a C-terminal amidation, a post-translational

modification critical for its stability and electrostatic interaction with anionic membranes.[1][2]

Sequence (N-terminus

C-terminus): Gly-Leu-Trp-Ser-Lys-Ile-Lys-Glu-Val-Gly-Lys-Glu-Ala-Ala-Lys-Ala-Ala-Ala-Lys-Ala-
Ala-Gly-Lys-Ala-Ala-Leu-Gly-Ala-Val-Ser-Glu-Ala-Val-NH₂

One-Letter Code: GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV-NH₂[3]

Physicochemical Properties Table
The following data points are essential for formulation and assay development.

Property Value / Description

Molecular Weight ~3180.7 Da (Theoretical monoisotopic)

Length 33 Residues

Net Charge (pH 7.0) +4 (6 Lys, 3 Glu, 1 N-term, C-term amidated)

Isoelectric Point (pI) ~10.4 (Theoretical)

Hydrophobicity High (Rich in Ala, Val, Leu, Trp)

Structural Class
Amphipathic

-helix (Membrane-bound)

Critical Modification C-terminal Amidation (-NH2)

Key Structural Determinants
The "Anchor" (Trp3): The Tryptophan at position 3 is highly conserved across the

Dermaseptin family. It partitions into the membrane interface, serving as an anchor that

stabilizes the helix orientation.

The "Hinge" (Val9-Gly10): Structural studies (NMR/CD) suggest a flexible "hinge" region

around residues 9 and 10. This flexibility allows the peptide to adopt a "helix-hinge-helix"

topology, facilitating adaptation to membrane curvature strain.[1]
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Cationic Clusters (Lysines): The strategic placement of Lysine residues (K5, K7, K11, K15,

K19, K23) creates a distinct polar face on the helix, driving the initial electrostatic attraction

to anionic bacterial membranes (LPS or peptidoglycan).

Part 2: Conformational Dynamics & Visualization
Dermaseptin-B2 functions as a molecular switch. In benign aqueous buffers, it exists as a

random coil. Upon sensing a hydrophobic or anionic membrane interface, it folds into an

amphipathic

-helix.

The Amphipathic Nature
When modeled on a helical wheel, Drs B2 displays a perfect segregation of residues:

Hydrophobic Face: Composed of Leucine, Valine, Alanine, and Tryptophan. This face inserts

into the lipid acyl chains.[1]

Hydrophilic/Cationic Face: Composed of Lysine, Glutamate, and Serine. This face remains

exposed to the aqueous solvent or interacts with polar headgroups.

Visualization of Primary Structure & Domains
The following diagram maps the linear sequence to its functional properties, highlighting the

hydrophobic core and cationic drivers.
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Figure 1: Functional Domain Map of Dermaseptin-B2
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Figure 1: Linear sequence of Dermaseptin-B2 highlighting the Trp3 anchor, the V9-G10 hinge

region, and the distribution of cationic Lysine residues.[1][2][4]

Part 3: Mechanism of Action (SAR)
The structure-activity relationship (SAR) of Drs B2 is defined by the "Carpet Mechanism."[1]

Unlike pore-formers that insert perpendicularly (Barrel-stave), Drs B2 accumulates parallel to

the membrane surface.

Electrostatic Recruitment: The polycationic nature (+4) attracts the peptide to negatively

charged bacterial membranes (rich in phosphatidylglycerol and LPS) or cancer cell

membranes (rich in phosphatidylserine).

Surface Accumulation: Peptides aggregate on the surface, displacing lipids and inducing

surface tension.
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Conformational Shift: The environment triggers the

-helical folding. The "hinge" allows the helix to conform to the membrane curvature.

Membrane Disruption: Once a threshold concentration is reached, the membrane curvature

strain becomes unsustainable, leading to transient toroidal pores or micellization (detergent

effect), causing cell lysis.
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Click to download full resolution via product page

Figure 2: The Carpet Mechanism of Dermaseptin-B2, illustrating the transition from solution to

membrane disruption.

Part 4: Analytical Methodologies
To validate the structure and activity of Dermaseptin-B2 in a research setting, the following

protocols are recommended. These are self-validating systems where the output of one step

confirms the quality of the next.

Chemical Synthesis & Purification
Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Resin: Rink Amide resin (to ensure C-terminal amidation).

Cleavage: TFA/TIS/Water (95:2.5:2.5) cocktail.

Validation:

Analytical HPLC: Purity >95% required.

ESI-MS: Confirm Mass [M+H]+ ≈ 3181.7 Da.

Circular Dichroism (CD) Spectroscopy Protocol
This protocol validates the secondary structure transition.

Materials:

Jasco J-815 Spectropolarimeter (or equivalent).

Quartz cuvette (1 mm path length).

Solvents: Water (Milli-Q), TFE (Trifluoroethanol), or SDS (Sodium Dodecyl Sulfate).

Step-by-Step:
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Preparation: Dissolve lyophilized Drs B2 in water to 50 µM (Stock).

Baseline Scan: Scan pure water and buffer blanks (190–260 nm).

Aqueous Scan: Measure 10 µM Drs B2 in water.

Expected Result: Minimum near 200 nm (Random Coil).

Hydrophobic Scan: Titrate TFE (0% to 50%) or add 10 mM SDS.

Expected Result: Emergence of double minima at 208 nm and 222 nm.[5]

Data Processing: Convert ellipticity (mdeg) to Mean Residue Ellipticity (

).

Formula:

Where

= Mean Residue Weight (~110),

= path length (cm),

= concentration (mg/mL).

Antimicrobial Activity Assay (MIC)
Objective: Determine the Minimum Inhibitory Concentration against E. coli or S. aureus.

Inoculum: Dilute overnight bacterial culture to

CFU/mL in Mueller-Hinton Broth.

Plating: Add 100 µL bacteria to 96-well plate.

Treatment: Add serial dilutions of Drs B2 (0.1 to 64 µM).

Incubation: 37°C for 18-24 hours.
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Readout: Measure OD600. MIC is the lowest concentration with no visible growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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